Cylindrol A
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Overview
Description
Cylindrol A is a novel bicyclic compound with a resorcinaldehyde group linked to a cyclohexanone unit by a five-carbon chain. It is a derivative of ascochlorin, isolated from the culture broth of the fungus Cylindrocarpon sp. FKI-4602 . This compound has shown moderate antimicrobial activity against various bacteria and fungi .
Scientific Research Applications
Cylindrol A has several scientific research applications:
Preparation Methods
Cylindrol A is typically isolated from the culture broth of Cylindrocarpon sp. FKI-4602 through a series of extraction and chromatographic techniques. The process involves solvent extraction, octadecylsilane column chromatography, and high-performance liquid chromatography (HPLC) . The structure of this compound is elucidated using spectral analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Cylindrol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups in this compound to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
Cylindrol A exerts its effects primarily through the inhibition of Ras farnesyl-protein transferase. This enzyme is responsible for the farnesylation of Ras protein, which is essential for its cell-transforming activity. By inhibiting this enzyme, this compound can potentially prevent the unregulated cell transformation associated with various cancers . The molecular targets involved include the Ras protein and the farnesyl-protein transferase enzyme .
Comparison with Similar Compounds
Cylindrol A is part of the ascochlorin family of compounds, which includes several other derivatives such as Cylindrols A1 to A4, and B1 . Compared to these similar compounds, this compound has a unique bicyclic structure with a resorcinaldehyde group linked to a cyclohexanone unit by a five-carbon chain
Properties
Molecular Formula |
C26H36O6 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(E,2R)-5-(3-formyl-2,6-dihydroxy-4-methylphenyl)-3-methyl-1-[(1S,2R,6R)-1,2,6-trimethyl-3-oxocyclohexyl]pent-3-en-2-yl] propanoate |
InChI |
InChI=1S/C26H36O6/c1-7-24(30)32-23(13-26(6)17(4)9-11-21(28)18(26)5)15(2)8-10-19-22(29)12-16(3)20(14-27)25(19)31/h8,12,14,17-18,23,29,31H,7,9-11,13H2,1-6H3/b15-8+/t17-,18+,23-,26+/m1/s1 |
InChI Key |
VLFRJRBSRCFKPU-AXNCTASFSA-N |
Isomeric SMILES |
CCC(=O)O[C@H](C[C@]1([C@@H](CCC(=O)[C@@H]1C)C)C)/C(=C/CC2=C(C=C(C(=C2O)C=O)C)O)/C |
Canonical SMILES |
CCC(=O)OC(CC1(C(CCC(=O)C1C)C)C)C(=CCC2=C(C=C(C(=C2O)C=O)C)O)C |
Synonyms |
cylindrol A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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